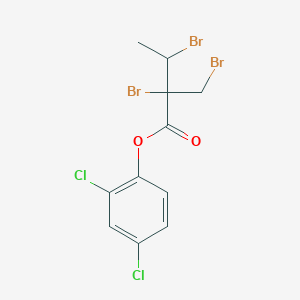
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound characterized by its complex structure, which includes dichlorophenyl and dibromo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves multiple steps, starting with the preparation of the 2,4-dichlorophenyl group and the subsequent introduction of the dibromo and bromomethyl groups. Common reagents used in these reactions include bromine and various catalysts to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the bromine atoms .
Wissenschaftliche Forschungsanwendungen
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate involves its interaction with specific molecular targets. The compound’s bromine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenyl 2,3-dibromo-2-(bromomethyl)butanoate: Similar in structure but with variations in the functional groups attached to the phenyl ring.
This compound: Another similar compound with different halogen substitutions.
Uniqueness
The uniqueness of this compound lies in its specific combination of dichlorophenyl and dibromo groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
62918-57-4 |
|---|---|
Molekularformel |
C11H9Br3Cl2O2 |
Molekulargewicht |
483.8 g/mol |
IUPAC-Name |
(2,4-dichlorophenyl) 2,3-dibromo-2-(bromomethyl)butanoate |
InChI |
InChI=1S/C11H9Br3Cl2O2/c1-6(13)11(14,5-12)10(17)18-9-3-2-7(15)4-8(9)16/h2-4,6H,5H2,1H3 |
InChI-Schlüssel |
GDXBXROBZFOHBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(CBr)(C(=O)OC1=C(C=C(C=C1)Cl)Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


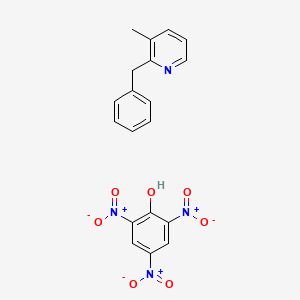
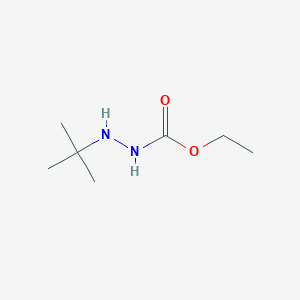
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
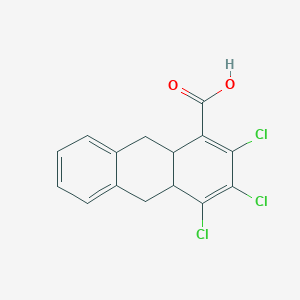
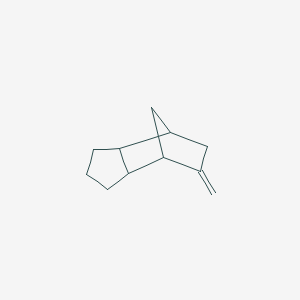
![1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate](/img/structure/B14496534.png)
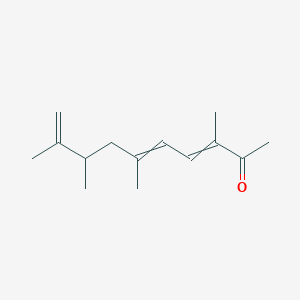
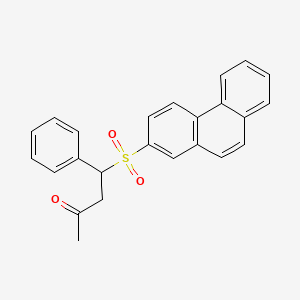
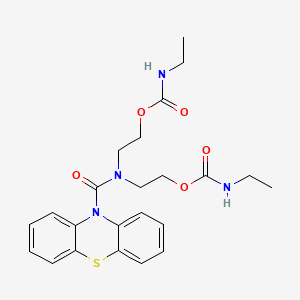
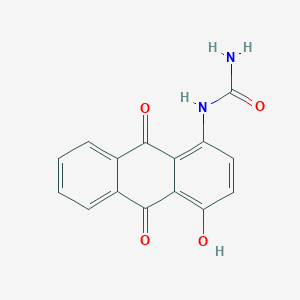
![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)


![N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide](/img/structure/B14496572.png)
